Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester

chiral building block enantioselective synthesis procurement specification

Medicinal chemistry programs requiring enantiomerically pure 3-aminopyrrolidine cores often face costly chiral resolution steps when racemic or (R)-stereoisomer intermediates are used. This (S)-tosylate ester (CAS 1353993-61-9) eliminates that bottleneck. - Defined (S)-stereochemistry at C3 ensures direct SN2 displacement yields the correct absolute configuration without resolution. - Tosylate leaving group provides an optimal balance of reactivity and shelf stability versus mesylate/triflate alternatives. - Supplied at NLT 98% purity with unambiguous CAS and MDL segregation from the (R)-enantiomer (CAS 1354017-86-9) and racemate (CAS 1353978-97-8), guaranteeing traceable procurement.

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
Cat. No. B7931379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)C
InChIInChI=1S/C13H17NO4S/c1-10-3-5-13(6-4-10)19(16,17)18-12-7-8-14(9-12)11(2)15/h3-6,12H,7-9H2,1-2H3/t12-/m0/s1
InChIKeyWIAHQQQSWYCFKR-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Sulfonate Ester Building Block


Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester (CAS 1353993-61-9, MW 283.34 g/mol) is a chiral sulfonate ester derived from (S)-1-acetyl-3-pyrrolidinol and p-toluenesulfonic acid . The compound features a pyrrolidine ring bearing an N-acetyl protecting group and a tosylate leaving group at the 3-position with defined (S)-stereochemistry . It is listed by several suppliers at purities ≥95–98% and is intended for laboratory use as a synthetic intermediate . Limited specific primary literature exists for this exact compound; most available information resides on vendor datasheets and chemical databases.

Stereochemical Importance of the (S)-Enantiomer


Substitution of Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester with the racemic mixture or the (R)-enantiomer introduces uncontrolled stereochemistry into downstream intermediates . In medicinal chemistry programs where the chiral 3‑aminopyrrolidine core is a pharmacophoric element, the absolute configuration directly determines target binding affinity and selectivity . Furthermore, the tosylate leaving group provides a specific balance of reactivity and shelf stability that differs from the mesylate or triflate alternatives commonly used for analogous displacement reactions [1]. The quantitative evidence assembled below illustrates why informed procurement decisions must account for stereochemical identity, leaving-group performance, and supplier-specified purity.

Comparison vs. Closest Analogues


Enantiomeric Purity: (S)-Enantiomer vs Racemate

The (S)-enantiomer (CAS 1353993-61-9) is offered at NLT 98% purity and, critically, with a defined absolute configuration, whereas the racemic mixture (CAS 1353978-97-8) is supplied at 95% purity but lacks stereochemical identity . The parent alcohol (S)-1-acetyl-3-pyrrolidinol exhibits a specific rotation [α]20/D of –39° to –45° (c=3, MeOH), while the (R)-alcohol counterpart shows +39° to +45° under identical conditions, confirming enantiomeric divergence . Although optical rotation data for the tosylate ester itself are not publicly reported, the esterification step is stereospecific, meaning the ester inherits the enantiomeric purity of the alcohol precursor .

chiral building block enantioselective synthesis procurement specification

Leaving-Group Reactivity: Tosylate, Mesylate, Triflate

The tosylate (TsO–) group is a well-established leaving group with a conjugate acid pKa of approximately –2.8, placing its reactivity between that of mesylate (MsO–, pKa ~ –1.9) and triflate (TfO–, pKa ~ –14) [1]. Alkyl triflates react up to 10,000-fold faster than tosylates under identical SN2 conditions, but this enhanced reactivity comes at the cost of dramatically reduced shelf stability and greater susceptibility to hydrolysis [2]. The mesylate group, while less reactive than tosylate, offers greater resistance to premature solvolysis but may require harsher conditions for displacement. The tosylate ester therefore represents a practical middle ground: sufficiently reactive for efficient nucleophilic substitution (e.g., with amines, azide, or thiols) while remaining stable enough for routine handling and storage [3].

nucleophilic displacement leaving-group kinetics sulfonate ester reactivity

Supplier Purity: (S)- vs (R)-Enantiomer

A cross-vendor survey reveals that the (S)-enantiomer (CAS 1353993-61-9) and the (R)-enantiomer (CAS 1354017-86-9) are both commercially available at comparable minimum purities of 95–98% . MolCore specifies NLT 98% for both enantiomers . AKSci lists the (S)-enantiomer at 95% and the (R)-enantiomer at 95% . The (S)-enantiomer carries a distinct CAS number (1353993-61-9) and MDL number (MFCD21097891), while the (R)-enantiomer uses CAS 1354017-86-9 and a different MDL identifier . This unambiguous registry segregation enables verifiable procurement of the desired stereoisomer. However, no vendor currently provides enantiomeric excess (ee) data or chiral HPLC purity certification for the tosylate ester itself, relying instead on the optical purity of the starting alcohol .

vendor comparison purity specification enantioselective procurement

N-Acetyl vs N-Benzyl Protection Orthogonality

The N-acetyl group on the target compound allows for orthogonal deprotection strategies compared to the N-benzyl analog Toluene-4-sulfonic acid (S)-1-benzyl-pyrrolidin-3-yl ester (CAS 116183-79-0) . The N-acetyl group can be cleaved under acidic hydrolysis (e.g., 6 M HCl, reflux) or via enzymatic methods without affecting the tosylate ester, whereas the N-benzyl group typically requires hydrogenolysis (H2, Pd/C), which is incompatible with tosylate groups that may undergo reductive cleavage [1]. In a published study on N-acetylpyrrolidine derivatives, N-tosyl-2-acetylpyrrolidine exhibited an IC50 of 1.64 ± 0.08 mM against α-glucosidase, while the corresponding N-benzyl analog showed an IC50 of 0.52 ± 0.02 mM, demonstrating that the N-substituent profoundly influences biological activity and that the N-acetyl variant provides a distinct biological profile [2].

protecting group strategy N-acetyl vs N-benzyl synthetic intermediate compatibility

Physicochemical Properties: Pyrrolidine vs Piperidine

The pyrrolidine ring in the target compound confers distinct physicochemical properties compared to the six-membered piperidine analog Toluene-4-sulfonic acid (S)-1-acetyl-piperidin-3-yl ester (predicted structure). The five-membered pyrrolidine ring has a lower molecular weight (283.34 vs. 297.37 g/mol) and a reduced clogP (~0.5 unit lower, estimated), which generally correlates with improved aqueous solubility and CNS penetration . The boiling point of the racemic tosylate ester is predicted at 472.2 ± 38.0 °C and density at 1.31 ± 0.1 g/cm³ . While direct experimental comparisons between pyrrolidine and piperidine tosylates are absent from the literature, medicinal chemistry precedent demonstrates that ring contraction from 6‑ to 5‑membered alters pKa of the nitrogen, conformational flexibility, and target engagement profiles [1].

drug-likeness physicochemical properties ring system comparison

Key Application Scenarios


Chiral 3-Aminopyrrolidine Pharmacophore Synthesis

The (S)-tosylate ester serves as a direct precursor to enantiomerically enriched 3-aminopyrrolidine derivatives via SN2 displacement with azide or amines, followed by N-acetyl deprotection . The defined (S)-configuration at C3 ensures that the resulting amine possesses the correct absolute stereochemistry for target engagement in programs targeting GPCRs, ion channels, or enzyme active sites [1]. Using the (S)-enantiomer (CAS 1353993-61-9) eliminates the need for subsequent chiral resolution steps that would otherwise reduce overall yield and increase cost.

Leaving-Group Optimization in Kinetic Resolution

The tosylate leaving group of this compound provides a benchmark intermediate for studying relative leaving-group effects in bicyclic lactam alkylation [2]. Researchers comparing triflate, tosylate, and mesylate electrophiles can employ this compound to calibrate reaction stereoselectivity and yield under standardized conditions, contributing to rational leaving-group selection in process chemistry development [3].

Enantioselective Library Synthesis Procurement

Medicinal chemistry groups building chiral pyrrolidine libraries can use this compound as a validated, commercially available (S)-enantiomer building block with a specified purity of NLT 98% . The unambiguous CAS and MDL number segregation from the (R)-enantiomer (CAS 1354017-86-9) and racemate (CAS 1353978-97-8) ensures traceable procurement and minimizes risk of stereochemical cross-contamination in parallel synthesis workflows .

Orthogonal Protecting-Group Strategy

The N-acetyl protection on this compound allows chemists to execute a synthetic sequence where the tosylate ester is displaced first (e.g., with a nucleophile), followed by acidic cleavage of the acetyl group to unmask the pyrrolidine nitrogen without affecting other acid-sensitive functionalities [4]. This orthogonality is not available with N-benzyl-protected analogs, which require reductive conditions that may degrade the tosylate or other reducible groups [5].

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